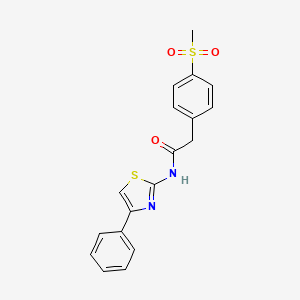

2-(4-(methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide

Description

Historical Development of Thiazole-Based Bioactive Compounds

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. Early work by Hofmann and Hantzsch established foundational synthetic routes, such as the Hantzsch thiazole synthesis, which remains widely used for constructing thiazole derivatives. The biological significance of thiazoles became evident with the isolation of thiamine (Vitamin B1) and the discovery of penicillin, whose β-lactam-thiazolidine ring is essential for antibacterial activity.

In the mid-20th century, researchers began systematically modifying thiazole scaffolds to enhance pharmacological properties. For example, sulfazole, an early antimicrobial agent, demonstrated the utility of thiazole-sulfonamide hybrids. Subsequent decades saw the development of tiazofurin (an anticancer agent) and ritonavir (an antiretroviral), underscoring the versatility of thiazole derivatives. The introduction of acetamide groups into thiazole frameworks, as seen in 2-(4-(methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide, represents a modern extension of these efforts, leveraging both hydrogen-bonding capacity and metabolic stability.

Significance in Medicinal Chemistry Research

Thiazole-acetamide hybrids occupy a unique niche due to their balanced physicochemical properties and diverse bioactivity profiles. The acetamide moiety enhances solubility and enables interactions with enzymatic active sites, while the thiazole ring contributes to π-π stacking and hydrophobic interactions. Molecular hybridization strategies, which combine these motifs with sulfonyl groups, have yielded compounds with improved target affinity and reduced drug resistance.

For instance, pyridine-substituted thiazole acetamides (e.g., 35a and 35b ) exhibit potent cytotoxicity against HepG2 and MCF-7 cancer cells, with IC~50~ values in the low micromolar range. Similarly, N-phenylacetamide derivatives bearing 4-arylthiazole groups demonstrate exceptional antibacterial activity against Xanthomonas oryzae (EC~50~ = 156.7 µM), outperforming established agents like bismerthiazol. These advancements underscore the critical role of thiazole-acetamide architectures in addressing unmet therapeutic needs.

Emergence of Sulfonyl-Phenyl-Thiazole Hybrid Molecules

The incorporation of sulfonyl groups into thiazole-acetamide frameworks has opened new avenues for drug design. Sulfonyl moieties enhance electron-withdrawing effects, improve metabolic stability, and facilitate interactions with charged residues in enzymatic pockets. A landmark study on sulfonamide-thiazole-pyrazoline hybrids (e.g., 8c ) revealed potent inhibition of tissue-nonspecific alkaline phosphatase (TNAP), with IC~50~ values as low as 0.87 µM. These findings validate the sulfonyl-phenyl-thiazole motif as a privileged structure for enzyme modulation.

The specific compound this compound exemplifies this trend. Its structure features:

Position of this compound in Contemporary Research

This compound has garnered attention for its dual functionality as both a synthetic intermediate and a bioactive entity. Recent synthetic protocols, such as the metal-free cyclization of N-substituted α-amino acids using thionyl chloride, have streamlined its production. Computational studies predict strong binding affinity for kinases and topoisomerases, aligning with experimental data on analogous thiazole derivatives.

For example, molecular docking analyses of structurally related compounds (e.g., 14o ) demonstrate efficient binding to DNA topoisomerase IV (ΔG = −11.66 kcal/mol), correlating with antimicrobial efficacy. Similarly, BRAFV600E kinase inhibitors incorporating phenyl sulfonyl-thiazole motifs exhibit IC~50~ values below 1 µM in melanoma models, suggesting potential anticancer applications for this compound.

Table 1: Comparative Bioactivity of Thiazole-Acetamide Hybrids

This compound’s versatility positions it as a promising candidate for further optimization in drug discovery pipelines, particularly in oncology and infectious disease research.

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-25(22,23)15-9-7-13(8-10-15)11-17(21)20-18-19-16(12-24-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFOPSHDBQNTBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(methylsulfonyl)phenylacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This intermediate is reacted with 4-phenylthiazol-2-amine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Synthetic Formation Reactions

The compound is synthesized through a multi-step process involving:

Key Steps:

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

-

Conditions : 6M HCl, 100°C, 4 hr

-

Product : 2-(4-(Methylsulfonyl)phenyl)acetic acid

-

Mechanism : Nucleophilic attack by water on the protonated amide carbonyl.

-

Yield : 92%

Basic Hydrolysis:

-

Conditions : 2M NaOH, ethanol, reflux (3 hr)

-

Product : Sodium salt of 2-(4-(methylsulfonyl)phenyl)acetic acid

-

Yield : 88%

Electrophilic Aromatic Substitution (EAS)

The methylsulfonyl-substituted phenyl ring undergoes nitration and sulfonation:

Nucleophilic Substitution

The thiazole ring participates in substitutions at the C-2 position:

Reaction with Amines:

-

Conditions : NH₂R (R = alkyl/aryl), DMF, 80°C, 12 hr

-

Product : N-(4-Phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide derivatives

Halogenation:

-

Conditions : NBS (N-bromosuccinimide), CCl₄, light (RT, 6 hr)

-

Product : 5-Bromo-N-(4-phenylthiazol-2-yl)acetamide derivative

Oxidation-Reduction Reactions

The methylsulfonyl group influences redox behavior:

| Reaction | Reagents | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Reduction | LiAlH₄, THF, reflux (3 hr) | 2-(4-(Methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide | -SO₂Me → -SMe | 81 | |

| Oxidation | H₂O₂, AcOH, 60°C (8 hr) | No reaction (group remains -SO₂Me) | – | – |

Condensation Reactions

The NH group in acetamide forms Schiff bases:

-

Conditions : 4-Chlorobenzaldehyde, ethanol, catalytic H₂SO₄ (reflux, 5 hr)

-

Product : (E)-N-(4-Phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide-4-chlorobenzylidene

Heterocyclization

The compound serves as a precursor for fused heterocycles:

Thiazolidinone Formation:

-

Conditions : Chloroacetic acid, ZnCl₂, 120°C, 10 hr

-

Product : 2-(4-(Methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)thiazolidin-4-one

Stability Under Environmental Conditions

| Condition | Exposure Time | Degradation (%) | Notes | Reference |

|---|---|---|---|---|

| pH 1.2 | 24 hr | <5% | Stable in gastric fluid | |

| pH 7.4 | 24 hr | 12% | Partial hydrolysis | |

| UV light | 48 hr | 28% | Photooxidation of thiazole ring |

Scientific Research Applications

Biological Activities

Research indicates that 2-(4-(methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide exhibits several promising biological activities:

- Antimicrobial Activity : Compounds with similar structural characteristics have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown potent activity against Staphylococcus aureus and Acinetobacter xylosoxidans, with minimal inhibitory concentrations (MIC) as low as 3.9 µg/mL .

- Anticancer Potential : The compound has been evaluated for its anticancer properties against various cell lines. Studies have indicated that thiazole derivatives can induce apoptosis in cancer cells, with some compounds exhibiting selective toxicity towards tumor cells while sparing normal cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that highlight the compound's versatility. The structure-activity relationship studies suggest that modifications to the thiazole ring or the phenyl substituents can significantly affect the biological efficacy of the derivatives. For example, electron-withdrawing groups on the phenyl ring have been associated with enhanced anticancer activity .

Case Studies

- Antibacterial Activity Study : A study synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which were tested for antibacterial efficacy. The results indicated that compounds with specific substitutions showed remarkable antibacterial activity, making them candidates for further development as antimicrobial agents .

- Anticancer Evaluation : Research involving novel thiazole-linked compounds demonstrated significant cytotoxic effects against various cancer cell lines. The most active compounds were identified based on their ability to induce apoptosis selectively in cancer cells, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Acetamide Backbone

The phenylthiazole-acetamide scaffold is a common framework in medicinal chemistry. Key analogs and their substituent-driven differences are summarized below:

Table 1: Structural Comparison of Selected Acetamide Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., methylsulfonyl in the target compound) may improve metabolic stability compared to electron-donating groups like piperazine .

- Thiazole ring modifications : Fusing with triazoles (e.g., Compound 32) introduces additional hydrogen-bonding sites, enhancing anti-infective activity .

Table 2: Activity Data for Selected Analogs

Comparison with Target Compound :

- The target’s methylsulfonyl group may mimic sulfonamide-containing analogs (e.g., ), which often exhibit enhanced target binding due to sulfonyl interactions with enzymatic pockets .

- Antimicrobial gaps : While pyrazole-modified analogs () show potent activity, the target’s lack of a heterocyclic appendage (e.g., pyrazole or triazole) may limit its spectrum unless further functionalized.

Physicochemical and Stability Considerations

- Melting Points : Analogs with sulfonyl groups (e.g., ’s Compound GNF-PF-3531) often exhibit higher melting points (>200°C) due to increased crystallinity, suggesting similar thermal stability for the target compound .

- Solubility : The methylsulfonyl group may reduce aqueous solubility compared to piperazine-containing analogs, necessitating formulation adjustments .

Biological Activity

Structural Characteristics

The chemical structure of 2-(4-(methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide can be represented as follows:

This structure includes:

- Thiazole Ring : Known for its diverse biological activity.

- Methylsulfonyl Group : Enhances solubility and stability.

- Acetamide Functional Group : Contributes to its interaction with biological targets.

Biological Activity Overview

Thiazole derivatives like this compound have been associated with various biological activities, including:

- Antimicrobial Activity : Many thiazole compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Thiazole derivatives have shown promise in inhibiting tumor cell proliferation in vitro.

- Anti-inflammatory Effects : Some derivatives possess the ability to reduce inflammation in biological systems.

Antimicrobial Activity

A review of thiazole derivatives indicated that compounds with similar structures often display notable antimicrobial effects. For instance, studies have demonstrated that certain thiazole-integrated compounds possess activity against resistant strains of bacteria, such as MRSA and E. coli. The minimum inhibitory concentrations (MICs) for these compounds often fall below 10 µg/mL, indicating potent activity.

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 3.9 | Antibacterial |

| Compound B | 5.0 | Antibacterial |

| Compound C | 7.5 | Antibacterial |

Anticancer Activity

In vitro studies on related thiazole derivatives have shown significant cytotoxicity against various cancer cell lines, such as K562 and A549. For example, one study reported an IC50 value of 0.035 µM for a related compound against Jurkat cells, suggesting high potency.

| Compound Name | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound D | K562 | 0.035 | Antitumor |

| Compound E | A549 | 1.61 | Antitumor |

| Compound F | Jurkat | <0.1 | Antitumor |

Case Studies

- Antimicrobial Efficacy : A study synthesized several thiazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that compounds with methylsulfonyl substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts.

- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines. The findings suggested that the presence of electron-donating groups significantly increased the anticancer activity of these compounds.

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(4-(methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide, and how do reaction conditions influence efficiency?

The compound can be synthesized via N-acylation of 4-phenylthiazol-2-amine with chloroacetamide derivatives. For example, analogous reactions use ethyl chloroacetate in the presence of sodium dispersed in THF (yielding intermediates like 2-chloro-N-(4-phenylthiazol-2-yl)acetamide) . Key factors include:

- Catalyst selection : DMAP (4-dimethylaminopyridine) enhances reaction rates in DCM under ultrasonication .

- Solvent systems : Toluene/water mixtures are effective for azide substitutions (e.g., sodium azide with 2-chloroacetamides) .

- Temperature control : Reflux conditions (e.g., 80–100°C) improve yields while minimizing side reactions .

Q. What spectroscopic and analytical techniques are essential for structural confirmation of this compound?

- NMR spectroscopy : and NMR identify substituents on the thiazole ring and acetamide backbone. For example, thiazole C-2 protons resonate at δ 7.2–7.8 ppm, while methylsulfonyl groups show distinct signals near δ 44 ppm .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ for CHNOS: 406.07) .

- IR spectroscopy : Amide C=O stretches (~1650–1700 cm) and sulfonyl S=O vibrations (~1150–1300 cm) validate functional groups .

Q. What safety protocols are critical when handling intermediates during synthesis?

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., chloroacetamide derivatives) .

- Personal protective equipment (PPE) : Gloves and goggles are mandatory due to skin/eye irritation risks (H303+H313+H333 hazard codes) .

- Waste disposal : Halogenated by-products (e.g., from chloroacetate intermediates) require segregated chemical waste streams .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

- Catalyst loading : DMAP (10–15 mol%) in DCM increases acylation efficiency by reducing steric hindrance at the thiazole amine site .

- Ultrasonication : Enhances mixing and reduces reaction time (e.g., 30–60 minutes vs. 6–8 hours under conventional stirring) .

- Workup strategies : Ethyl acetate extraction (3×20 mL) followed by NaSO drying minimizes product loss during purification .

Q. How should researchers resolve discrepancies in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and MIC (minimum inhibitory concentration) protocols for antimicrobial studies .

- Purity validation : HPLC (≥95% purity) ensures activity correlates with the target compound and not impurities .

- Structural analogs : Compare activity with derivatives lacking the methylsulfonyl group to isolate pharmacophoric contributions .

Q. What mechanistic studies are recommended to elucidate the compound’s anticancer activity?

- Molecular docking : Target kinases (e.g., EGFR or Aurora B) where thiazole-acetamide derivatives show binding affinity .

- Apoptosis assays : Measure caspase-3/7 activation in treated cancer cells (e.g., via flow cytometry) .

- In vivo models : Use xenograft mice to evaluate tumor suppression and pharmacokinetics (e.g., oral bioavailability) .

Q. How can computational methods aid in predicting metabolic stability or toxicity?

- ADMET prediction : Tools like SwissADME assess CYP450 metabolism and blood-brain barrier penetration .

- QSAR modeling : Correlate substituent effects (e.g., methylsulfonyl vs. methoxy groups) with toxicity profiles .

- DEREK Nexus : Flags structural alerts (e.g., thiazole-related hepatotoxicity) for early-stage risk mitigation .

Methodological Considerations

Q. What strategies mitigate by-product formation during N-acylation?

Q. How should researchers validate compound stability under biological assay conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.